molecular formula C26H27N3O4S B2573048 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol CAS No. 946358-88-9

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol

Cat. No.: B2573048
CAS No.: 946358-88-9
M. Wt: 477.58
InChI Key: OHUSALOHNLTNON-UHFFFAOYSA-N
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Description

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a fluorenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol typically involves multiple stepsThe final step involves the coupling of the fluorenylidene moiety with the piperazine derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorenylidene moiety, converting it to a fluorenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fluorenyl derivatives .

Scientific Research Applications

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The fluorenylidene moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUSALOHNLTNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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